Phosphoramidon sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

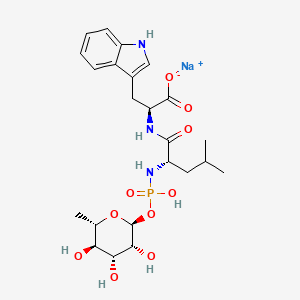

sodium;(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGCUJZIWBUILZ-KGUNCBEVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3NaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Phosphoramidon Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721) sodium, a metabolite isolated from Streptomyces tanashiensis, is a potent and well-characterized inhibitor of a class of enzymes known as metalloproteases.[1][2][3] Its ability to specifically target and inhibit these enzymes has made it an invaluable tool in biochemical research and a foundational compound in the development of therapeutic agents. This technical guide provides a comprehensive overview of the core mechanism of action of Phosphoramidon sodium, detailing its primary enzymatic targets, quantitative inhibition data, and the experimental protocols used to elucidate its activity.

Primary Mechanism of Action: Competitive Inhibition of Zinc Metalloproteases

This compound functions as a competitive inhibitor of several zinc-dependent metalloendopeptidases.[1][4][5] Its mechanism of action involves binding to the active site of these enzymes, effectively preventing the cleavage of their natural peptide substrates.[1] The inhibitory activity of Phosphoramidon is attributed to its structural features, which mimic the transition state of the peptide substrate during hydrolysis. A key component of Phosphoramidon, the phosphonate (B1237965) group, chelates the essential zinc ion within the enzyme's active site, thereby blocking its catalytic function.[5]

The primary and most extensively studied enzymatic targets of Phosphoramidon are:

-

Neprilysin (NEP) , also known as neutral endopeptidase (NEP) or enkephalinase, is a membrane-bound zinc metalloendopeptidase that plays a crucial role in degrading a variety of signaling peptides.[2][6]

-

Endothelin-Converting Enzyme (ECE) is a key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1).[2][7]

-

Thermolysin , a thermostable neutral metalloproteinase isolated from the bacterium Bacillus thermoproteolyticus, serves as a classic model for studying metalloprotease function and inhibition.[2][8]

While these are its principal targets, Phosphoramidon has also been shown to exhibit weak inhibitory activity against Angiotensin-Converting Enzyme (ACE) .[2][9]

Quantitative Inhibition Data

The potency of Phosphoramidon's inhibitory action is quantified by its half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and its binding affinity, respectively, are summarized below. It is important to note that these values can vary depending on experimental conditions such as substrate concentration and the source of the enzyme.[10]

| Enzyme Target | Inhibitor Constant (Ki) | IC50 | Species/Source |

| Neprilysin (NEP) | 3 nM[2][11] | 0.034 µM[6][9][12][13] | Human, Rabbit, Porcine Lung[2][10] |

| Endothelin-Converting Enzyme-1 (ECE-1) | - | 0.68 µM - 3.5 µM[4][9][12][13][14] | Human, Rabbit, Porcine Lung[2][10] |

| Thermolysin | 28 nM[2][11] | 0.4 µg/mL (~0.74 µM)[12][14] | Bacillus thermoproteolyticus[2] |

| Angiotensin-Converting Enzyme (ACE) | - | 78 µM[6][9][12][13] | Rabbit, Porcine Lung[2][10] |

Signaling Pathway Inhibition: The Endothelin System

A critical physiological role of Phosphoramidon's inhibitory action is its effect on the endothelin signaling pathway. By inhibiting Endothelin-Converting Enzyme (ECE), Phosphoramidon blocks the final and essential step in the biosynthesis of endothelin-1 (ET-1).[10][15][16] ECE is responsible for cleaving the inactive precursor, big endothelin-1 (big ET-1), to produce the biologically active ET-1, a potent vasoconstrictor and mitogen.[7][15] The inhibition of this conversion by Phosphoramidon leads to a decrease in the levels of mature ET-1.[7][15]

Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by Phosphoramidon.

Experimental Protocols

The determination of Phosphoramidon's inhibitory activity is achieved through various biochemical assays. The following are detailed methodologies for key experiments.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[2][6]

Materials:

-

Recombinant human Neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of Phosphoramidon in the Assay Buffer.

-

Enzyme Preparation: Prepare a working solution of NEP in the Assay Buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the NEP working solution.

-

Add 25 µL of the Phosphoramidon dilution or Assay Buffer (for control wells).

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[6][10]

-

Initiate the reaction by adding 25 µL of the NEP substrate to each well.

-

-

Measurement: Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 30-60 minutes.[10]

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Normalize the rates to the vehicle control (V₀).

-

Plot the percentage of inhibition ([(V₀ - V) / V₀] * 100) against the logarithm of the Phosphoramidon concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

A Generalized Experimental Workflow for IC50 Determination.

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the IC50 of Phosphoramidon against ECE using a fluorogenic substrate.

Materials:

-

Recombinant human Endothelin-Converting Enzyme-1 (ECE-1)

-

ECE fluorogenic substrate

-

ECE Assay Buffer (specific to the enzyme and substrate system)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Follow the same steps as described in the NEP inhibition assay, using the ECE-specific Assay Buffer.

-

Assay Reaction:

-

Add 50 µL of the ECE-1 working solution to each well.

-

Add 25 µL of the Phosphoramidon dilution or Assay Buffer.

-

Pre-incubate at 37°C for 15 minutes.[10]

-

Initiate the reaction by adding 25 µL of the ECE substrate.

-

-

Measurement: Immediately monitor the increase in fluorescence in kinetic mode at 37°C.

-

Data Analysis: Determine the initial reaction rates and calculate the IC50 value as described for the NEP assay.

Thermolysin Inhibition Assay (Steady-State Kinetics)

This method determines the inhibitor constant (Ki) by measuring the effect of Phosphoramidon on the initial rate of substrate hydrolysis.[2][17]

Materials:

-

Thermolysin enzyme

-

Substrate (e.g., furylacryloyl-glycyl-L-leucine amide)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

-

Spectrophotometer

Procedure:

-

Inhibitor and Enzyme Preparation: Prepare a series of dilutions of Phosphoramidon and a working solution of thermolysin in the Assay Buffer.

-

Assay Reaction:

-

Pre-incubate thermolysin with each concentration of Phosphoramidon for a set period at a controlled temperature.

-

Initiate the reaction by adding the substrate.

-

-

Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) corresponding to substrate hydrolysis.

-

Data Analysis:

-

Determine the initial reaction velocities at different substrate and inhibitor concentrations.

-

Analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki value.

-

Conclusion

This compound's mechanism of action as a potent, competitive inhibitor of key metalloproteases, including Neprilysin, Endothelin-Converting Enzyme, and Thermolysin, is well-established. Its ability to modulate significant physiological pathways, such as the endothelin system, underscores its importance as a research tool and a foundational molecule for the development of therapeutic agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of metalloprotease inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phosphoramidon = 97 HPLC 119942-99-3 [sigmaaldrich.com]

- 4. Phosphoramidon . disodium salt [cogershop.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphoramidon - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. MEROPS - the Peptidase Database [ebi.ac.uk]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of phosphoramidon on the expression of human endothelin-converting enzyme-1 (ECE-1) isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding between thermolysin and its specific inhibitor, phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoramidon: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon (B1677721), a natural product isolated from the bacterium Streptomyces tanashiensis, is a potent and widely studied inhibitor of metalloproteases.[1][2][3][4] Its discovery has been pivotal in the study of metalloprotease function and has served as a foundational molecule in the development of more specific inhibitors.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biochemical properties of Phosphoramidon. It details its mechanism of action as a competitive, transition-state analog inhibitor and its inhibitory effects on key enzymes such as thermolysin, neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1][5][6] This document synthesizes quantitative inhibitory data, outlines detailed experimental protocols for its characterization, and provides visualizations of the critical signaling pathways it modulates.

Discovery and Origin

Phosphoramidon was first isolated from the culture broths of Streptomyces tanashiensis.[2][3][4] Chemically, it is known as N-(α-L-rhamnopyranosyloxyphosphinyl)-L-leucyl-L-tryptophan, a dipeptide derivative containing a phosphonate (B1237965) group, a dipeptide (leucyl-tryptophan), and a rhamnose sugar moiety.[2][7] The biosynthesis of Phosphoramidon is a multi-step enzymatic process. While Streptomyces tanashiensis is the primary known producer, genomic studies have indicated that other Streptomyces species may possess the necessary genetic machinery for its synthesis.[4][8] A closely related stereoisomer, talopeptin, which differs only in the configuration of the deoxysugar moiety, is produced by Streptomyces mozunensis.[8]

Mechanism of Action

Phosphoramidon functions as a potent, competitive, and reversible inhibitor of several zinc-dependent metalloproteases.[1][2][9] Its chemical structure, particularly the phosphonate group, mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes.[1][2] This allows Phosphoramidon to bind with high affinity to the active site of the target metalloprotease, where the phosphonate group chelates the essential zinc ion, thereby blocking the binding and subsequent cleavage of natural substrates.[1][2]

Quantitative Inhibitory Profile

Phosphoramidon exhibits a broad spectrum of inhibitory activity against several key metalloproteases. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify its potency.

| Enzyme Target | Inhibitor Constant (Ki) | IC50 | Species/Source |

| Thermolysin | 28 nM[6] | 33 nM[6] | Bacillus thermoproteolyticus[6] |

| Neutral Endopeptidase (NEP) | 3 nM[6] | 34 nM[5][6] | Human, Rabbit[6] |

| Endothelin-Converting Enzyme-1 (ECE-1) | - | 1.2 µM - 3.5 µM[6] | Human, Rabbit[5][6] |

| Angiotensin-Converting Enzyme (ACE) | - | 78 µM[5][6] | Rabbit[5][6] |

| Pseudolysin | - | 250 nM[10] | - |

Note: IC50 values can vary depending on specific assay conditions, such as substrate concentration and pH. For ECE-1, higher potency is observed at a more acidic pH.[6]

Key Signaling Pathways Modulated by Phosphoramidon

By inhibiting specific metalloproteases, Phosphoramidon significantly impacts cellular signaling pathways that regulate a variety of physiological processes.

Inhibition of the Endothelin-1 (B181129) Biosynthesis Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide synthesized from its inactive precursor, big endothelin-1 (big ET-1), by the action of endothelin-converting enzyme (ECE).[11][12][13] Phosphoramidon inhibits ECE, thereby blocking the production of active ET-1.[1][11][14] This leads to a reduction in the activation of endothelin receptors (ETA and ETB) on vascular smooth muscle cells, which can attenuate vasoconstriction and cellular proliferation.[1]

Potentiation of Natriuretic Peptide Signaling

Phosphoramidon is a potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin.[6][15][16][17] NEP is the primary enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[2][16] By inhibiting NEP, Phosphoramidon prevents the breakdown of these peptides, leading to their accumulation and enhancing their signaling.[2][15] This results in increased vasodilation, natriuresis, and diuresis, which contribute to a reduction in blood pressure.[2][16]

Detailed Experimental Protocols

The determination of the inhibitory potency of Phosphoramidon against its target metalloproteases relies on robust and reproducible experimental assays.

General Workflow for an In Vitro Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the IC50 of Phosphoramidon.

Thermolysin Inhibition Assay (Steady-State Kinetics)

This method determines the inhibitor constant (Ki) by measuring the effect of Phosphoramidon on the initial rate of substrate hydrolysis.[6][7]

-

Reagents:

-

Thermolysin enzyme

-

Substrate (e.g., furylacryloyl-glycyl-L-leucine amide)

-

Phosphoramidon (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

-

-

Procedure:

-

Prepare a series of dilutions of Phosphoramidon.

-

Pre-incubate thermolysin with each concentration of Phosphoramidon for a set period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the Ki value by plotting the data using methods such as the Dixon or Lineweaver-Burk plot.[6]

-

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric Method)

This assay uses a fluorogenic substrate that is cleaved by NEP to release a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.[1][6]

-

Materials:

-

Recombinant human Neprilysin (NEP)

-

NEP fluorogenic substrate

-

Assay Buffer

-

Phosphoramidon

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a working solution of NEP in Assay Buffer.

-

Prepare a serial dilution of Phosphoramidon in Assay Buffer.

-

To each well of the 96-well plate, add 50 µL of the NEP working solution.

-

Add 25 µL of the Phosphoramidon dilution or Assay Buffer (for control wells).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the NEP substrate to each well.

-

Immediately measure the fluorescence in kinetic mode at 37°C.

-

Calculate the percentage of inhibition and determine the IC50 value.[1]

-

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric Method)

This protocol outlines a method for determining the IC50 of Phosphoramidon against ECE using a fluorometric substrate.[1]

-

Materials:

-

Recombinant human ECE-1

-

ECE fluorogenic substrate

-

ECE-specific Assay Buffer

-

Phosphoramidon

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

-

-

Procedure:

-

Follow the same enzyme and inhibitor preparation steps as described in the NEP inhibition assay, using the ECE-specific Assay Buffer.

-

Add 50 µL of the ECE-1 working solution to each well.

-

Add 25 µL of the Phosphoramidon dilution or Assay Buffer.

-

Pre-incubate at 37°C for 15 minutes.

-

Start the reaction by adding 25 µL of the ECE substrate.

-

Measure fluorescence and determine the IC50 value as previously described.[1]

-

Conclusion

Phosphoramidon remains a cornerstone in the study of metalloproteases.[2] Its well-characterized mechanism of action and potent inhibitory activity against key enzymes like neprilysin and endothelin-converting enzyme have not only advanced our understanding of fundamental physiological processes but have also paved the way for the development of novel therapeutics for cardiovascular and other diseases.[2][12] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phosphoramidon - Wikipedia [en.wikipedia.org]

- 4. Streptomyces tanashiensis - Wikipedia [en.wikipedia.org]

- 5. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Binding between thermolysin and its specific inhibitor, phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Phosphoramidon | 36357-77-4 | >98% [smolecule.com]

- 9. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

Phosphoramidon Sodium Salt: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of phosphoramidon (B1677721) sodium salt, a potent metalloprotease inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and pathway interactions to support ongoing and future research endeavors.

Core Physical and Chemical Properties

Phosphoramidon sodium salt is a microbial metabolite derived from Streptomyces tanashiensis. It functions as a competitive inhibitor of several zinc-dependent metalloproteases.[1] The compound's stability and solubility in aqueous solutions make it a versatile tool for a wide range of biochemical and cellular assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound salt.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₂N₃Na₂O₁₀P | [2][3] |

| Molecular Weight | 587.47 g/mol | [2][4] |

| CAS Number | 164204-38-0 | [2] |

| Appearance | Solid powder | [2] |

| Solubility | - Water: ≥52.5 mg/mL, Soluble to 100 mM- DMSO: >10mM, ≥58.7 mg/mL- Methanol: Soluble | [2][3][4][5] |

| Storage Temperature | -20°C | [2][3] |

| Stability | Stable at acidic or neutral pH for at least 6 days at 37°C. Stock solutions in DMSO can be stored at -20°C for several months. | [2][6] |

Mechanism of Action and Inhibitory Profile

Phosphoramidon acts as a transition-state analogue inhibitor of metallopeptidases.[6] The phosphonate (B1237965) group in its structure chelates the active site zinc ion, which is crucial for the catalytic activity of these enzymes, thereby blocking substrate access and preventing catalysis.[1] It is a reversible and competitive inhibitor.[6][7]

Inhibitory Activity

Phosphoramidon exhibits potent inhibitory activity against a range of metalloproteases, with varying degrees of selectivity. This profile makes it a critical tool for dissecting the roles of these enzymes in physiological and pathological processes.

| Target Enzyme | IC₅₀ / Kᵢ | Source(s) |

| Neprilysin (NEP) | IC₅₀: 0.034 µM; Kᵢ: 2-3 nM | [3][6][7][8][9][10][11][12] |

| Neprilysin-2 (NEP2) | Kᵢ: ~2 nM | [3][7] |

| Endothelin-Converting Enzyme (ECE) | IC₅₀: 0.68 µM - 3.5 µM | [7][8][10][11][12][13] |

| Angiotensin-Converting Enzyme (ACE) | IC₅₀: 78 µM | [8][9][10][11][12] |

| Thermolysin | Kᵢ: 28 nM; IC₅₀: 0.4 µg/mL | [1][6][11] |

| Pseudolysin | Kᵢ: 250 nM | [6] |

Key Signaling Pathways

Phosphoramidon's primary utility in research stems from its potent inhibition of Neprilysin (NEP) and Endothelin-Converting Enzyme (ECE), key regulators of important signaling pathways.

Caption: Inhibition of Neprilysin (NEP) by Phosphoramidon.

Caption: Inhibition of Endothelin-Converting Enzyme (ECE) by Phosphoramidon.

Experimental Protocols

Accurate determination of phosphoramidon's inhibitory activity is crucial for experimental design and data interpretation. The following are generalized protocols for assessing IC₅₀ values for NEP and ACE.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate.

-

Reagent Preparation :

-

Prepare a stock solution of Phosphoramidon in high-quality DMSO.[1]

-

Prepare serial dilutions of the phosphoramidon stock solution to create a range of concentrations for testing.

-

Reconstitute recombinant human Neprilysin (NEP) in an appropriate assay buffer.

-

Prepare a solution of a suitable fluorogenic NEP substrate.

-

-

Assay Procedure :

-

In a 96-well plate, add the NEP enzyme to each well.

-

Add the various concentrations of phosphoramidon to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[9]

-

Initiate the enzymatic reaction by adding the NEP substrate to all wells.[9]

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.[9]

-

-

Data Analysis :

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.[9]

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This assay measures ACE activity through the cleavage of a specific fluorogenic substrate.

-

Reagent Preparation :

-

Prepare a stock solution of Phosphoramidon in DMSO.

-

Create a dilution series of the phosphoramidon stock solution.

-

Prepare a solution of ACE in an appropriate assay buffer.

-

Prepare a solution of a suitable fluorogenic ACE substrate.

-

-

Assay Procedure :

-

Dispense the ACE solution into the wells of a 96-well plate.

-

Add the diluted phosphoramidon solutions to the respective wells. Include appropriate controls.

-

Pre-incubate the enzyme and inhibitor at 37°C for a specified time.

-

Initiate the reaction by adding the ACE substrate.

-

Monitor the increase in fluorescence over time at 37°C.

-

-

Data Analysis :

-

Determine the reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the phosphoramidon concentration.

-

Calculate the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model.

-

Caption: General workflow for IC₅₀ determination.

Conclusion

This compound salt remains an indispensable tool in the study of metalloprotease function. Its well-characterized physical and chemical properties, coupled with its potent and selective inhibitory profile, provide researchers with a reliable means to investigate the roles of enzymes like neprilysin and ECE in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of phosphoramidon in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. agscientific.com [agscientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Phosphoramidon - Wikipedia [en.wikipedia.org]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. Phosphoramidon . disodium salt [cogershop.com]

- 8. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 11. abmole.com [abmole.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Endothelin-converting enzyme: substrate specificity and inhibition by novel analogs of phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon (B1677721), a metalloprotease inhibitor derived from Streptomyces tanashiensis, serves as a critical tool in biochemical research and as a foundational compound in drug discovery.[1] This document provides an in-depth technical overview of the primary enzymatic targets of phosphoramidon. It details quantitative inhibition data, provides comprehensive experimental methodologies for assessing inhibitory activity, and illustrates the key signaling pathways modulated by this inhibitor. This guide is intended to be a comprehensive resource for professionals in pharmacology, biochemistry, and drug development, facilitating a deeper understanding of phosphoramidon's mechanism of action and its applications in research.

Primary Enzymatic Targets of Phosphoramidon

Phosphoramidon exhibits potent inhibitory activity against a select group of zinc-dependent metalloproteases.[2] Its mechanism of action is primarily as a competitive inhibitor, where its phosphonate (B1237965) group mimics the transition state of peptide hydrolysis, allowing it to bind with high affinity to the enzyme's active site and chelate the essential zinc ion.[2][3] This reversible inhibition blocks the access of natural substrates to the active site.[2]

The primary and most extensively characterized enzymatic targets of phosphoramidon are:

-

Neprilysin (NEP) : Also known as neutral endopeptidase (NEP), enkephalinase, or CD10, this membrane-bound enzyme is responsible for the degradation of a wide range of signaling peptides.[4][5]

-

Endothelin-Converting Enzyme (ECE) : A key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (B181129).[4][6]

-

Thermolysin : A thermostable neutral metalloproteinase from the bacterium Bacillus thermoproteolyticus, often used as a model enzyme for studying metalloprotease inhibitors.[1][4]

While the above are its principal targets, phosphoramidon has also been shown to weakly inhibit Angiotensin-Converting Enzyme (ACE) .[4][7] There is no strong evidence to suggest that phosphoramidon is a significant inhibitor of matrix metalloproteinases (MMPs).

Quantitative Inhibition Data

The inhibitory potency of phosphoramidon is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following tables summarize the reported values for phosphoramidon against its primary targets.

| Enzyme Target | Common Abbreviation | Phosphoramidon IC50 | Phosphoramidon Ki | Species/Source |

| Neprilysin | NEP / Neprilysin | 34 nM | 3 nM | Human, Rabbit, Porcine Lung |

| Endothelin-Converting Enzyme-1 | ECE-1 | 1.2 µM - 3.5 µM | - | Human, Rabbit, Porcine Lung |

| Thermolysin | - | 33 nM (0.4 µg/mL) | 28 nM | Bacillus thermoproteolyticus |

| Angiotensin-Converting Enzyme | ACE | 78 µM | - | Rabbit, Porcine Lung |

| Pseudolysin | - | - | 250 nM | - |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH. For ECE-1, higher potency has been observed at a more acidic pH.[4]

Signaling Pathways and Logical Relationships

The inhibition of NEP and ECE by phosphoramidon has significant implications for various physiological signaling pathways.

Neprilysin (NEP) Signaling Pathway

Neprilysin is a key regulator of several signaling peptides. By inhibiting NEP, phosphoramidon prevents the degradation of these peptides, leading to their accumulation and enhanced downstream signaling.

Endothelin-Converting Enzyme (ECE) Signaling Pathway

ECE is a critical enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1). Phosphoramidon's inhibition of ECE blocks this pathway, reducing the production of active ET-1.

Experimental Protocols

The determination of phosphoramidon's inhibitory activity involves various biochemical assays. Below are detailed methodologies for key experiments.

Neprilysin (NEP) Inhibition Assay (Fluorometric)

This assay quantifies NEP activity by measuring the cleavage of a fluorogenic substrate.

Protocol:

-

Reagent Preparation :

-

Prepare a stock solution of phosphoramidon in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of phosphoramidon in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2) to create a range of inhibitor concentrations.

-

Prepare a working solution of recombinant human NEP in the assay buffer.

-

Prepare a working solution of a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

-

Assay Procedure :

-

To the wells of a 96-well black microplate, add the NEP enzyme solution.

-

Add the different concentrations of phosphoramidon to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the NEP substrate to each well.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at 37°C for 30-60 minutes.

-

-

Data Analysis :

-

Calculate the rate of reaction (initial velocity) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition against the logarithm of the phosphoramidon concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Endothelin-Converting Enzyme (ECE) Inhibition Assay (Radiometric)

This assay measures the conversion of radiolabeled big endothelin-1 to endothelin-1.

Protocol:

-

Reagent Preparation :

-

Prepare a working solution of the ECE source (e.g., cultured endothelial cell membranes).

-

Prepare a series of phosphoramidon dilutions in the assay buffer.

-

Prepare a solution of [¹²⁵I]big ET-1 substrate.

-

Prepare an ET-1 specific antibody solution in a buffer that will shift the pH to alkaline upon addition.

-

Prepare a slurry of Protein A Scintillation Proximity Assay (SPA) beads.

-

-

Assay Procedure :

-

In appropriate reaction tubes, incubate the ECE preparation with [¹²⁵I]big ET-1 in the presence of varying concentrations of phosphoramidon at 37°C.

-

Terminate the reaction by adding the alkaline buffer containing the ET-1 specific antibody.

-

Allow the antibody to bind to the produced [¹²⁵I]ET-1.

-

Add the Protein A SPA beads and incubate to allow the antibody-antigen complex to bind to the beads.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Plot the measured signal (counts per minute) against the phosphoramidon concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Thermolysin Inhibition Assay (Spectrophotometric)

This method determines the inhibitor constant (Ki) by measuring the effect of phosphoramidon on the initial rate of substrate hydrolysis.

Protocol:

-

Reagent Preparation :

-

Prepare a stock solution of thermolysin and phosphoramidon in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2).

-

Prepare a solution of a chromogenic substrate (e.g., furylacryloyl-glycyl-L-leucine amide).

-

-

Assay Procedure :

-

In a cuvette, pre-incubate thermolysin with a specific concentration of phosphoramidon for a set period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.

-

Repeat for a range of phosphoramidon concentrations.

-

-

Data Analysis :

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the Ki value by plotting the data using methods such as a Dixon or Lineweaver-Burk plot.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This assay measures ACE activity through the cleavage of a specific fluorogenic substrate.

Protocol:

-

Reagent Preparation :

-

Prepare a stock solution of phosphoramidon.

-

Create a series of phosphoramidon dilutions in the assay buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 50 µM ZnCl2).

-

Prepare a working solution of recombinant human ACE.

-

Prepare a working solution of a fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline).

-

-

Assay Procedure :

-

Add the ACE enzyme to each well of a 96-well black microplate.

-

Add the various concentrations of phosphoramidon to the wells, including a no-inhibitor control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding the ACE substrate to all wells.

-

Monitor the increase in fluorescence in a kinetic mode (e.g., excitation at 320 nm and emission at 420 nm) at 37°C for 30-60 minutes.

-

-

Data Analysis :

-

Determine the reaction rates for each concentration of the inhibitor.

-

Generate a dose-response curve by plotting the reaction rate against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Biological Significance of Neprilysin Inhibition by Phosphoramidon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neprilysin (NEP), a zinc-dependent metalloprotease, is a key regulator of numerous signaling peptides. Its inhibition has profound biological implications, offering therapeutic potential across a spectrum of diseases. Phosphoramidon (B1677721), a microbial metabolite, is a potent and well-characterized inhibitor of neprilysin. This technical guide provides an in-depth exploration of the biological significance of inhibiting neprilysin with Phosphoramidon, detailing its mechanism of action, impact on critical signaling pathways, and its applications in cardiovascular, neurological, and oncological research. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction to Neprilysin and Phosphoramidon

Neprilysin (NEP), also known as neutral endopeptidase (NEP), CD10, or common acute lymphoblastic leukemia antigen (CALLA), is a ubiquitous type II transmembrane metalloprotease.[1] It plays a crucial role in inactivating a wide array of signaling peptides by cleaving them at the amino side of hydrophobic residues.[1] Its substrates include natriuretic peptides, vasoactive peptides like bradykinin (B550075) and endothelin-1 (B181129), neuropeptides such as substance P and enkephalins, and the amyloid-beta (Aβ) peptide.[2][3] Given its broad substrate specificity, neprilysin is implicated in the regulation of blood pressure, inflammation, nociception, and neural homeostasis.[1][4]

Phosphoramidon is a naturally occurring, potent inhibitor of neprilysin.[5] Its inhibitory action stems from its ability to chelate the active site zinc ion of the enzyme, thereby preventing substrate binding and cleavage.[6] While it is a powerful tool for studying the physiological roles of neprilysin, it's important to note that Phosphoramidon also exhibits inhibitory activity against other metalloproteases, such as endothelin-converting enzyme (ECE) and, to a much lesser extent, angiotensin-converting enzyme (ACE).[5][7]

Quantitative Data: Inhibitory Profile of Phosphoramidon

The specificity and potency of an inhibitor are critical parameters in drug development and experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Phosphoramidon against neprilysin and other key metalloproteases.

| Enzyme Target | Inhibitor | IC50 (µM) | Selectivity Ratio (vs. NEP) | Species/Source | Reference |

| Neprilysin (NEP) | Phosphoramidon | 0.034 | - | Human, Rabbit | [5][7][8] |

| Endothelin-Converting Enzyme-1 (ECE-1) | Phosphoramidon | 3.5 | ~103-fold less potent | Human, Rabbit | [5][7][9] |

| Angiotensin-Converting Enzyme (ACE) | Phosphoramidon | 78 | ~2294-fold less potent | Rabbit | [5][7][8] |

| Thermolysin | Phosphoramidon | 0.033 | ~1-fold less potent | Bacillus thermoproteolyticus | [9] |

Table 1: Comparative inhibitory activity of Phosphoramidon against various metalloproteases. The data highlights the high potency of Phosphoramidon for neprilysin.

Biological Significance in Key Physiological and Pathological Contexts

The inhibition of neprilysin by Phosphoramidon has far-reaching consequences across multiple biological systems.

Cardiovascular System

Neprilysin plays a pivotal role in cardiovascular homeostasis by degrading natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3] These peptides exert vasodilatory, natriuretic, and diuretic effects, thereby reducing blood pressure and cardiac preload.[3][10]

By inhibiting neprilysin, Phosphoramidon increases the bioavailability of natriuretic peptides, leading to:

-

Vasodilation and Blood Pressure Reduction: The potentiation of ANP and BNP leads to smooth muscle relaxation and a decrease in systemic vascular resistance.[10][11]

-

Natriuresis and Diuresis: Increased natriuretic peptide levels promote sodium and water excretion by the kidneys, further contributing to blood pressure control.[3]

-

Cardioprotective Effects: In heart failure models, Phosphoramidon has been shown to attenuate cardiac hypertrophy and fibrosis by augmenting the beneficial effects of natriuretic peptides.[3] Studies in spontaneously hypertensive rats have demonstrated that Phosphoramidon can lower mean arterial pressure.[12]

However, the concurrent inhibition of ECE by Phosphoramidon, which is involved in the production of the potent vasoconstrictor endothelin-1, complicates the net hemodynamic effect.[13][14] The inhibition of endothelin-1 production can contribute to vasodilation.[15]

Neuroscience and Neurodegenerative Diseases

A critical function of neprilysin in the central nervous system is the degradation of amyloid-beta (Aβ) peptides.[16][17] The accumulation and aggregation of Aβ are central to the pathology of Alzheimer's disease.[2][18]

Inhibition of neprilysin by Phosphoramidon has been shown to:

-

Increase Amyloid-Beta Levels: Studies have demonstrated that intracerebral administration of Phosphoramidon can lead to an increase in Aβ levels and the formation of amyloid plaques in animal models.[2] Treatment of cell lines with Phosphoramidon also results in elevated extracellular Aβ concentrations.[19][20]

-

Implications for Alzheimer's Disease Therapy: While neprilysin inhibition is detrimental in the context of Alzheimer's disease, understanding this relationship is crucial. Therapeutic strategies for Alzheimer's are focused on enhancing neprilysin activity to promote Aβ clearance.[18][21]

Oncology

Neprilysin (CD10) is expressed in various tissues and its downregulation has been associated with the progression of several cancers, including prostate, renal, and lung cancer.[22] Neprilysin is believed to exert tumor-suppressive effects by degrading mitogenic peptides.[22] Therefore, the inhibition of neprilysin by Phosphoramidon in an oncological context is primarily a research tool to investigate the role of neprilysin-mediated peptide degradation in tumor growth and metastasis.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental procedures is essential for a comprehensive understanding.

Figure 1: Signaling pathway of natriuretic peptides and the inhibitory action of Phosphoramidon.

Figure 2: Role of neprilysin in amyloid-beta degradation and the effect of Phosphoramidon.

Figure 3: A generalized experimental workflow for determining the IC50 of Phosphoramidon for neprilysin.

Detailed Experimental Protocols

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the inhibitory potency of Phosphoramidon on neprilysin activity.

Materials:

-

Recombinant human neprilysin

-

Phosphoramidon

-

Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2[8]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Phosphoramidon in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the Phosphoramidon stock solution in Assay Buffer to generate a range of concentrations.

-

Dilute the recombinant neprilysin enzyme to the desired working concentration in Assay Buffer.

-

Dilute the fluorogenic substrate to its working concentration in Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the diluted neprilysin enzyme solution.

-

Add the various concentrations of the Phosphoramidon dilutions to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15-30 minutes to allow Phosphoramidon to bind to the enzyme.[23]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~328/393 nm for Mca-RPPGFSAFK(Dnp)-OH).[8]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves for each concentration.

-

Normalize the rates to the vehicle control (V₀).

-

Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the Phosphoramidon concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[23]

-

In Vivo Assessment of Phosphoramidon Activity

This protocol provides a general framework for evaluating the in vivo effects of Phosphoramidon, for example, on blood pressure in an animal model.

Materials:

-

Spontaneously hypertensive rats (SHRs) or other suitable animal model

-

Phosphoramidon solution for injection

-

Anesthetic (if required)

-

Blood pressure monitoring equipment (e.g., tail-cuff method or arterial catheter)

-

Vehicle control solution

Procedure:

-

Animal Acclimatization and Baseline Measurement:

-

Acclimatize the animals to the experimental conditions and blood pressure measurement procedures.

-

Record baseline blood pressure and heart rate for each animal.

-

-

Administration of Phosphoramidon:

-

Administer Phosphoramidon intravenously (i.v.) or via another appropriate route at a predetermined dose (e.g., 10 mg/kg).[13] Administer the vehicle control to a separate group of animals.

-

-

Post-treatment Monitoring:

-

Monitor and record blood pressure and heart rate at regular intervals post-administration (e.g., 15, 30, 60, 120 minutes).

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for both the Phosphoramidon-treated and vehicle-treated groups.

-

Statistically compare the changes between the two groups to determine the effect of Phosphoramidon on blood pressure.

-

Conclusion

The inhibition of neprilysin by Phosphoramidon is a powerful tool for elucidating the multifaceted roles of this critical enzyme in health and disease. In the cardiovascular realm, neprilysin inhibition offers a promising therapeutic avenue for conditions like heart failure and hypertension by augmenting the beneficial effects of natriuretic peptides. Conversely, in the context of neurodegenerative disorders such as Alzheimer's disease, neprilysin inhibition exacerbates pathology by impairing the clearance of amyloid-beta peptides, highlighting the tissue-specific and substrate-dependent consequences of modulating its activity. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to design, execute, and interpret studies involving the inhibition of neprilysin with Phosphoramidon, ultimately fostering a deeper understanding of its profound biological significance.

References

- 1. Neprilysin - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of human neutral endopeptidase (Neprilysin) complexed with phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Neprilysin: A Potential Therapeutic Target of Arterial Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Phosphoramidon blocks the pressor activity of big endothelin[1-39] and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo characterization of a phosphoramidon-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphoramidon blocks the pressor activity of porcine big endothelin-1-(1-39) in vivo and conversion of big endothelin-1-(1-39) to endothelin-1-(1-21) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Amyloid-beta and Alzheimer’s disease: the role of neprilysin-2 in amyloid-beta clearance [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Neprilysin: An Enzyme Candidate to Slow the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Degradation of the Alzheimer's amyloid beta peptide by endothelin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intracellular production of beta A4 amyloid of Alzheimer's disease: modulation by phosphoramidon and lack of coupling to the secretion of the amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. geneonline.com [geneonline.com]

- 22. researcher.manipal.edu [researcher.manipal.edu]

- 23. benchchem.com [benchchem.com]

Phosphoramidon's Pivotal Role in Modulating the Endothelin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide with a crucial role in a multitude of physiological and pathophysiological processes, including vascular tone regulation, cell proliferation, and inflammation. The production of ET-1 is meticulously regulated, with the final and rate-limiting step being the conversion of its inactive precursor, big endothelin-1 (big ET-1), by the endothelin-converting enzyme (ECE). Phosphoramidon (B1677721), a metalloproteinase inhibitor, has been a cornerstone in elucidating the intricacies of the endothelin signaling pathway. By inhibiting ECE, phosphoramidon effectively blocks the production of active ET-1, thereby providing a powerful tool to study the downstream consequences of ET-1 signaling. This technical guide delves into the core of phosphoramidon's function, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its application, and visual diagrams to illustrate the complex signaling cascades involved.

Introduction to the Endothelin Signaling Pathway

The endothelin system comprises three structurally similar 21-amino acid peptides (ET-1, ET-2, and ET-3), two G protein-coupled receptors (ETA and ETB), and the enzymes responsible for their synthesis.[1] The synthesis of endothelins begins with the transcription and translation of preproendothelin, which is then cleaved by furin-like proteases to form the inactive intermediate, big endothelin.[2] The final and critical step is the conversion of big ET to the biologically active ET by endothelin-converting enzymes (ECEs).[2][3]

Once formed, ET-1 exerts its effects by binding to ETA and ETB receptors on various cell types.[4] Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[4][5] ETB receptors are located on both endothelial and smooth muscle cells.[4] Endothelial ETB receptor activation mediates the release of vasodilators such as nitric oxide and prostacyclin, while smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction.[4][6] The dysregulation of the endothelin system is implicated in numerous cardiovascular, renal, and inflammatory diseases.[7]

Phosphoramidon: Mechanism of Action

Phosphoramidon is a metalloproteinase inhibitor originally isolated from Streptomyces tanashiensis.[8][9] Its primary mechanism of action in the context of the endothelin pathway is the inhibition of ECE, a zinc-dependent metalloprotease.[3][7] By binding to the active site of ECE, phosphoramidon prevents the cleavage of the Trp-21-Val-22 bond in big ET-1, thereby blocking its conversion to the active ET-1 peptide.[10][11] This inhibitory action leads to a decrease in the secretion of ET-1 and a concurrent accumulation of its precursor, big ET-1.[12][13] It is important to note that phosphoramidon is not entirely specific for ECE and can also inhibit other metalloproteinases, most notably neutral endopeptidase 24.11 (NEP), which is involved in the degradation of various peptides.[7][14]

Quantitative Data on Phosphoramidon's Inhibitory Activity

The inhibitory potency of phosphoramidon against ECE and other metalloproteases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Enzyme Target | Common Abbreviation | Phosphoramidon IC50 | Reference |

| Endothelin-Converting Enzyme-1 | ECE-1 | 3.5 µM | [9][15] |

| Neutral Endopeptidase 24.11 | NEP / Neprilysin | 34 nM | [9] |

| Angiotensin-Converting Enzyme | ACE | 78 µM | [9][15] |

| Thermolysin | - | 0.4 µg/mL | [9] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH.

In addition to in vitro enzyme inhibition, the in vivo effects of phosphoramidon have also been quantified. For instance, intravenous administration of phosphoramidon has been shown to dose-dependently inhibit the pressor response to big ET-1 in rats.[10][11] An intravenous dose of 10 mg/kg of phosphoramidon was found to completely prevent the pressor response to human big ET-1.[16] Furthermore, infusion of phosphoramidon at 20 mg/kg/h for 4 hours was shown to lower the mean arterial pressure in conscious spontaneously hypertensive rats.[10]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing phosphoramidon to investigate the endothelin signaling pathway.

In Vitro ECE Inhibition Assay

This assay determines the inhibitory potency of phosphoramidon on ECE activity.

Materials:

-

Recombinant human ECE-1

-

Big endothelin-1 (substrate)

-

Phosphoramidon

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

HPLC system for product detection

Procedure:

-

Prepare a series of dilutions of phosphoramidon in the assay buffer.

-

In a microplate, add the recombinant ECE-1 to each well.

-

Add the different concentrations of phosphoramidon to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding big ET-1 to each well.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

-

Analyze the samples by reverse-phase HPLC to separate and quantify the amount of ET-1 produced.

-

Calculate the percentage of inhibition for each phosphoramidon concentration and determine the IC50 value.[7]

Assessment of Big ET-1 Conversion in Cultured Cells

This experiment evaluates the effect of phosphoramidon on the conversion of endogenous or exogenous big ET-1 to ET-1 in a cellular context.

Materials:

-

Cultured endothelial cells (e.g., porcine aortic endothelial cells)

-

Cell culture medium

-

Big endothelin-1 (optional, for exogenous application)

-

Phosphoramidon

-

Enzyme-linked immunosorbent assay (ELISA) kits for ET-1 and big ET-1

Procedure:

-

Plate the endothelial cells in multi-well plates and grow to confluence.

-

Replace the culture medium with fresh medium containing various concentrations of phosphoramidon.

-

For experiments with exogenous big ET-1, add a known concentration of big ET-1 to the medium.

-

Incubate the cells for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of ET-1 and big ET-1 in the supernatant using specific ELISA kits.

-

Analyze the data to determine the effect of phosphoramidon on the ratio of ET-1 to big ET-1.[13][17]

In Vivo Pressor Response to Big ET-1 in Anesthetized Rats

This in vivo experiment assesses the ability of phosphoramidon to block the physiological effects of big ET-1 conversion.

Materials:

-

Anesthetized rats (e.g., Sprague-Dawley)

-

Big endothelin-1

-

Phosphoramidon

-

Saline solution

-

Blood pressure monitoring equipment

Procedure:

-

Anesthetize the rat and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

-

Allow the animal's blood pressure to stabilize.

-

Administer a bolus intravenous injection of big ET-1 and record the pressor response (increase in blood pressure).

-

Administer a dose of phosphoramidon intravenously.

-

After a suitable interval (e.g., 15-30 minutes), administer the same dose of big ET-1 again and record the pressor response.

-

Compare the pressor responses to big ET-1 before and after phosphoramidon administration to determine the extent of inhibition.[10][11][16]

Visualizing the Pathway and Experimental Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the endothelin signaling pathway and the mechanism of phosphoramidon's action.

References

- 1. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. benchchem.com [benchchem.com]

- 4. ahajournals.org [ahajournals.org]

- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Function of phosphoramidon as an endothelin converting enzyme inhibitor - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. Phosphoramidon blocks the pressor activity of big endothelin[1-39] and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphoramidon blocks the pressor activity of porcine big endothelin-1-(1-39) in vivo and conversion of big endothelin-1-(1-39) to endothelin-1-(1-21) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphoramidon inhibits the intracellular conversion of big endothelin-1 to endothelin-1 in cultured endothelial cells [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo characterization of a phosphoramidon-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphoramidon inhibits the generation of endothelin-1 from exogenously applied big endothelin-1 in cultured vascular endothelial cells and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoramidon Sodium: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon (B1677721) sodium is a potent, naturally occurring metalloprotease inhibitor isolated from the fermentation broth of Streptomyces tanashiensis.[1][2] It is widely recognized for its inhibitory activity against a range of zinc-containing enzymes, most notably neprilysin (NEP) and endothelin-converting enzyme (ECE).[3][4][5] This technical guide provides a comprehensive overview of the chemical structure and synthesis of phosphoramidon sodium, intended to serve as a valuable resource for researchers and professionals in drug development and the life sciences.

Chemical Structure

This compound is the disodium (B8443419) salt of N-(α-L-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan.[3] Its structure features a dipeptide moiety (L-leucyl-L-tryptophan) linked to an L-rhamnose sugar via a phosphoramidate (B1195095) bond. This unique structural arrangement is crucial for its potent inhibitory activity.

| Property | Value |

| Chemical Formula | C₂₃H₃₂N₃Na₂O₁₀P[3][6] |

| Molecular Weight | 587.47 g/mol [3] |

| CAS Number | 119942-99-3[3] |

| IUPAC Name | Disodium; (2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate[7] |

| Synonyms | N-(α-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium salt, Phosphoramidon disodium salt[3] |

| Solubility | Soluble in water, DMSO, and methanol.[6] |

| Storage | Store at -20°C.[6] |

Synthesis of this compound

The synthesis of phosphoramidon can be broadly categorized into two main approaches: microbial fermentation and total chemical synthesis.

Microbial Fermentation

The primary and commercial source of phosphoramidon is through fermentation of the bacterium Streptomyces tanashiensis.[1] This process leverages the natural biosynthetic pathway of the microorganism to produce the compound. While specific industrial protocols are often proprietary, the general steps involve:

-

Inoculum Preparation : A pure culture of Streptomyces tanashiensis is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.

-

Fermentation : The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The composition of the medium is critical for high yields and typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize phosphoramidon production.

-

Extraction and Purification : After fermentation, the phosphoramidon is extracted from the fermentation broth. This often involves separation of the biomass, followed by techniques such as solvent extraction, ion-exchange chromatography, and crystallization to isolate and purify the final product.

Chemical Synthesis

While microbial fermentation is the primary production method, total chemical synthesis of phosphoramidon has been achieved and offers a route to produce analogs and derivatives for structure-activity relationship studies. A common strategy involves the use of H-phosphonate chemistry. The general workflow for such a synthesis is as follows:

Caption: General workflow for the chemical synthesis of phosphoramidon.

A key step in this process is the coupling of a protected rhamnose derivative with a protected leucyl-tryptophan dipeptide using an H-phosphonate reagent. This is followed by an oxidation step to form the stable phosphoramidate linkage. The final steps involve the removal of protecting groups and purification of the target molecule.

Quantitative Data: Inhibitory Activity

Phosphoramidon is a potent inhibitor of several metalloproteases. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against key enzymes.

| Enzyme Target | Inhibitor Constant (Ki) | IC50 | Species/Source |

| Neprilysin (NEP) | 2 nM[5] | 34 nM[3][4] | Human, Rabbit |

| Endothelin-Converting Enzyme (ECE) | - | 0.68 µM - 3.5 µM[3][5] | Human, Rabbit |

| Thermolysin | - | 0.4 µg/mL[4] | Bacillus thermoproteolyticus |

| Angiotensin-Converting Enzyme (ACE) | - | 78 µM[3][4] | Rabbit |

Signaling Pathway Inhibition

Phosphoramidon's therapeutic potential and its utility as a research tool stem from its ability to inhibit key enzymes in critical signaling pathways. A primary example is the endothelin pathway, where phosphoramidon blocks the conversion of Big endothelin-1 (B181129) to the potent vasoconstrictor endothelin-1.

Caption: Inhibition of the endothelin signaling pathway by phosphoramidon.

Experimental Protocols

Neprilysin (NEP) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of NEP activity by quantifying the cleavage of a specific fluorogenic substrate.

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM NaCl)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of phosphoramidon in the assay buffer.

-

Perform serial dilutions of the phosphoramidon stock solution to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of NEP enzyme to each well.

-

Add the various concentrations of phosphoramidon to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic NEP substrate to each well.

-

Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the phosphoramidon concentration.

Endothelin-Converting Enzyme (ECE) Inhibition Assay

Principle: This assay measures the conversion of a fluorogenic ECE substrate to a fluorescent product. The inhibition of this reaction by phosphoramidon is quantified.

Materials:

-

Recombinant human ECE-1

-

Fluorogenic ECE substrate

-

This compound

-

Assay buffer (e.g., 50 mM MES, pH 6.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of phosphoramidon in the assay buffer.

-

Create a dilution series of phosphoramidon in the assay buffer.

-

To each well of a 96-well plate, add the ECE-1 enzyme.

-

Add the diluted phosphoramidon solutions to the wells. Include a control without inhibitor.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Start the reaction by adding the fluorogenic ECE substrate to all wells.

-

Monitor the increase in fluorescence intensity over time with a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

-

Determine the initial reaction velocities and calculate the IC50 value from the dose-response curve.

Conclusion

This compound remains a cornerstone for research in metalloprotease inhibition. Its well-defined chemical structure and potent, specific inhibitory profile against key enzymes like NEP and ECE make it an invaluable tool in drug discovery and for elucidating complex physiological pathways. This guide provides a foundational understanding of its chemical properties, synthesis, and experimental application for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Gene Link: Phosphonate Oligos [genelink.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Synthesis of a phostone glycomimetic of the endothelin converting enzyme inhibitor phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AU2018299607B2 - Method Of Recovering Phosphoric Acid From Fermentation Broth Or Fermentation Waste Liquid And Reusing The Same - Google Patents [patents.google.com]

A Technical Guide to Phosphoramidon: Properties, Mechanism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phosphoramidon (B1677721), a potent metalloprotease inhibitor. The document details its chemical properties, mechanism of action, and established experimental protocols for its use in research settings.

Core Properties of Phosphoramidon Disodium (B8443419) Salt

Phosphoramidon is a chemical compound originally isolated from Streptomyces tanashiensis.[1] It is widely utilized as a biochemical tool due to its inhibitory effects on various enzymes.[1] The quantitative data for the commonly used disodium salt form are summarized below.

| Property | Value | References |

| CAS Number | 119942-99-3 | [2][3] |

| 164204-38-0 | [4][5] | |

| Molecular Weight | 587.47 g/mol | [5] |

| Chemical Formula | C₂₃H₃₂N₃Na₂O₁₀P | [5] |

Note: Variations in reported CAS numbers and molecular weights may exist depending on the specific salt form and degree of hydration.

Mechanism of Action and Signaling Pathway

Phosphoramidon is a competitive inhibitor of several zinc metalloproteases.[4] Its primary targets include Neutral Endopeptidase (NEP, also known as Neprilysin or CD10), Endothelin-Converting Enzyme (ECE), and thermolysin.[1][6][7] By blocking these enzymes, Phosphoramidon interferes with key biological pathways.

One of the most well-characterized roles of Phosphoramidon is its inhibition of the endothelin signaling pathway.[7] ECE is responsible for the proteolytic cleavage of Big Endothelin-1 (B181129) (Big ET-1), an inactive precursor, to produce Endothelin-1 (ET-1), a potent vasoconstrictor.[6][8][9] Phosphoramidon's inhibition of ECE blocks this conversion, thereby reducing the levels of active ET-1.[8][10] This mechanism underlies many of its observed physiological effects.

Additionally, Phosphoramidon's inhibition of NEP, an enzyme responsible for degrading a number of bioactive peptides, has significant implications in neuroscience research.[2] Notably, it blocks the degradation of amyloid-beta (Aβ) peptides, leading to their accumulation.[5] This effect is utilized in animal models to study aspects of Alzheimer's disease.[10]

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of Phosphoramidon against its key enzyme targets.

Protocol 1: In Vitro Neprilysin (NEP) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory effect of Phosphoramidon on NEP activity using a fluorogenic substrate.[11][12]

Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by NEP, releasing a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor like Phosphoramidon will decrease this rate.

Materials:

-

Recombinant human NEP

-

Phosphoramidon disodium salt

-

Fluorogenic NEP substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-